molecular formula C13H14ClN3O3 B413397 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE

4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE

Cat. No.: B413397
M. Wt: 295.72g/mol
InChI Key: ICFPKJGDZMNMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a chloro-phenyl group, three methyl groups, and a nitro group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by nitration and cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle large volumes of reactants and products. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to a variety of functionalized pyrimidine compounds.

Scientific Research Applications

4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-phenyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-phenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-thione
  • 4-(2-Chloro-phenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-amine

Uniqueness

Compared to similar compounds, 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72g/mol

IUPAC Name

4-(2-chlorophenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one

InChI

InChI=1S/C13H14ClN3O3/c1-8-11(17(19)20)12(16(3)13(18)15(8)2)9-6-4-5-7-10(9)14/h4-7,12H,1-3H3

InChI Key

ICFPKJGDZMNMOR-UHFFFAOYSA-N

SMILES

CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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